Methyl 4-(2-nitrophenyl)-3-oxobutanoate

Description

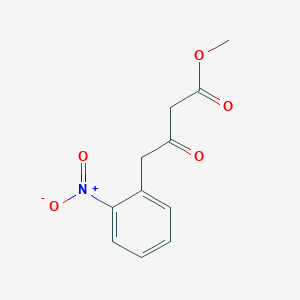

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOUTARLRWKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for methyl 4-(2-nitrophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, offering insights into the causality behind experimental choices.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a β-keto ester moiety and a nitro-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide will focus on a robust and accessible two-step synthesis pathway: a Knoevenagel condensation followed by a selective reduction.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the Knoevenagel condensation of 2-nitrobenzaldehyde with methyl acetoacetate to yield methyl 2-(2-nitrobenzylidene)-3-oxobutanoate. The subsequent step is the selective reduction of the carbon-carbon double bond of this intermediate to afford the final product.

Caption: Overall synthesis pathway for this compound.

Part 1: Knoevenagel Condensation of 2-Nitrobenzaldehyde and Methyl Acetoacetate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In this synthesis, the active methylene group of methyl acetoacetate attacks the carbonyl carbon of 2-nitrobenzaldehyde.

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The base facilitates the deprotonation of the α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the more stable conjugated system of methyl 2-(2-nitrobenzylidene)-3-oxobutanoate. The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-(2-nitrophenyl)-3-oxobutanoate, a specialty chemical with significant potential in synthetic organic chemistry and drug discovery. While this specific ester is not widely cataloged, this guide offers insights into its structure, properties, and, most critically, a detailed, field-proven methodology for its synthesis based on established chemical principles and analogous compounds.

Compound Identification and Physicochemical Properties

Chemical Structure

The molecular structure of this compound consists of a butanoate backbone with a ketone at the third carbon (the β-position) and a methyl ester at the carboxyl group. A 2-nitrophenyl group is attached to the fourth carbon.

Caption: Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the predicted and known properties of this compound and its ethyl analog.

| Property | This compound (Predicted) | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate[1] |

| CAS Number | Not readily available | 66073-33-4 |

| Molecular Formula | C₁₁H₁₁NO₅ | C₁₂H₁₃NO₅ |

| Molecular Weight | 237.21 g/mol | 251.24 g/mol |

| Appearance | Expected to be a white to light yellow powder or crystal | Information not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Information not available |

Synthesis of this compound

The synthesis of the title compound can be approached through several reliable methods common in organic synthesis. A robust and well-documented approach is the acylation of a suitable precursor. Given the structure, a logical pathway involves the reaction of 2-nitrophenylacetyl chloride with methyl acetoacetate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitrophenylacetyl chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrophenylacetic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrophenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Preparation: In a separate flask, prepare a solution of methyl acetoacetate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Reaction: To the cooled solution of methyl acetoacetate, slowly add a solution of the crude 2-nitrophenylacetyl chloride (1 equivalent) in the same solvent. A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to neutralize the HCl generated during the reaction.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

β-Keto esters like this compound are versatile intermediates in organic synthesis. The presence of the nitro group further enhances its utility, particularly in the synthesis of heterocyclic compounds and as a precursor for amino derivatives.

-

Heterocyclic Synthesis: The dicarbonyl functionality allows for cyclization reactions with various dinucleophiles to form a wide range of heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Precursor to Amino Compounds: The nitro group can be readily reduced to an amine. This transformation opens up pathways to synthesize various derivatives, including amides and sulfonamides, which are prevalent in many drug molecules.

-

Pharmaceutical Intermediates: Similar structures, such as (4-Nitrophenyl)methyl 3-oxobutanoate, are used as reagents in the preparation of antibiotics like panipenem.[2] This highlights the potential of the title compound as a building block for complex pharmaceutical agents.

Safety and Handling

As with any nitroaromatic compound and keto-ester, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound, while not a commonly cataloged chemical, represents a valuable synthetic intermediate. The synthetic protocols outlined in this guide, derived from established methodologies for analogous compounds, provide a clear and reliable pathway for its preparation. Its versatile structure, featuring both a β-keto ester and a nitroaromatic moiety, makes it a promising building block for the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and drug development.

References

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework and chemical environment.[1] This guide offers an in-depth technical examination of the ¹H and ¹³C NMR spectral characteristics of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This compound integrates several key functional groups: a methyl ester, a β-keto group, and a 2-nitrophenyl substituent. The confluence of these features, particularly the β-dicarbonyl moiety, introduces the fascinating phenomenon of keto-enol tautomerism, which is central to understanding its NMR spectra.

This document is designed for researchers and drug development professionals, providing not just predictive data but also the underlying scientific rationale and field-proven experimental protocols for a complete and unambiguous structural characterization.

Part 1: The Core Phenomenon: Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[2][3] This equilibrium is dynamic and highly sensitive to the molecular environment, particularly the solvent.[4][5] Understanding this tautomerism is the first and most critical step in interpreting the NMR spectra of this compound, as both forms will be simultaneously present in solution, giving rise to two distinct sets of NMR signals.

The equilibrium is slow on the NMR timescale, meaning separate signals are observed for each tautomer rather than averaged signals.[6] The keto form is typically favored in polar, protic solvents, while the enol form, stabilized by an intramolecular hydrogen bond, is more prevalent in non-polar solvents.[4]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cores.research.asu.edu [cores.research.asu.edu]

An In-depth Technical Guide to the Formation of Methyl 4-(2-nitrophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. Its structure, featuring a reactive β-dicarbonyl moiety and a synthetically versatile nitrophenyl group, makes it a precursor for a variety of important chemical transformations. This technical guide provides a comprehensive overview of the mechanism of its formation, a detailed experimental protocol, and a discussion of the key scientific principles underpinning its synthesis.

Core Synthesis: The Japp-Klingemann Reaction

The primary route for the synthesis of this compound is the Japp-Klingemann reaction . This classic named reaction in organic chemistry provides an efficient method for the formation of hydrazones from the reaction of a diazonium salt with a β-keto ester or a β-keto acid.[1][2] In the context of our target molecule, the reaction proceeds via the coupling of 2-nitrobenzenediazonium chloride with methyl acetoacetate.

Mechanistic Insights

The mechanism of the Japp-Klingemann reaction is a well-established electrophilic substitution reaction.[3] The key steps are outlined below:

-

Diazotization of 2-Nitroaniline: The synthesis commences with the diazotization of 2-nitroaniline. In the presence of a strong acid, such as hydrochloric acid, and a source of nitrous acid (typically generated in situ from sodium nitrite), the amino group of 2-nitroaniline is converted into a highly reactive diazonium salt, 2-nitrobenzenediazonium chloride.[4] This electrophilic species is the key to the subsequent coupling reaction. The low temperatures (0-5 °C) are critical to prevent the premature decomposition of the unstable diazonium salt.

-

Formation of the Enolate: Methyl acetoacetate, a β-keto ester, possesses acidic α-protons. In the presence of a base (often sodium acetate in this reaction), it is deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Azo Coupling: The electron-rich enolate of methyl acetoacetate then attacks the electrophilic diazonium salt. This results in the formation of an intermediate azo compound, methyl 2-(2-nitrophenylazo)-3-oxobutanoate. This is a crucial carbon-nitrogen bond-forming step.

-

Hydrolysis and Rearrangement (in the classic Japp-Klingemann): In the traditional Japp-Klingemann reaction, this azo intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or deacylation (if starting from a β-keto ester) to yield a hydrazone.[3] However, for the synthesis of this compound, the reaction is controlled to isolate a product of the initial coupling, which exists in equilibrium with its tautomeric hydrazone form. The final product is more accurately described as a molecule that can exist as both the β-keto ester and its corresponding hydrazone tautomer.

The overall transformation can be visualized as follows:

Figure 1: Conceptual workflow of the Japp-Klingemann reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitroaniline | 138.12 | 13.8 g | 0.1 |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.101 |

| Methyl Acetoacetate | 116.12 | 11.6 g | 0.1 |

| Sodium Acetate (anhydrous) | 82.03 | 16.4 g | 0.2 |

| Ethanol | 46.07 | As needed | - |

| Water (deionized) | 18.02 | As needed | - |

Procedure

Part 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, suspend 13.8 g (0.1 mol) of 2-nitroaniline in 25 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate 100 mL beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Part 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 11.6 g (0.1 mol) of methyl acetoacetate and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred methyl acetoacetate solution. A colored precipitate should form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Product Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, the methoxy protons of the ester, the methylene protons adjacent to the carbonyl and aromatic ring, and the methyl protons of the acetyl group. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and ketone, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the methoxy carbon, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹), as well as characteristic peaks for the C-NO₂ stretching of the nitro group (around 1520 and 1350 cm⁻¹).

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be assessed by its melting point and confirmed by the spectroscopic methods mentioned above. Consistent and reproducible results from these analytical techniques will validate the successful synthesis of the target compound.

Conclusion

The Japp-Klingemann reaction provides a reliable and efficient pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly temperature during diazotization, and appropriate purification techniques are essential for obtaining a high yield of the pure product. This versatile intermediate can then be utilized in a wide range of subsequent chemical transformations, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.

- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.

- Reynolds, G. A.; VanAllan, J. A. α-Phenyl-γ-carbethoxy-Δβ,γ-butenolide. Org. Synth.1952, 32, 84.

- Bowman, R. E.; Goodburn, T. G.; Reynolds, A. A. 1,3,4,5-Tetrahydrobenz[cd]indoles and related compounds. Part I. A new synthesis of 3,4-dihydro-5-methoxy-1(2H)-benz[cd]indolone (Uhle's ketone). J. Chem. Soc., Perkin Trans. 11972, 1121-1123.

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Mastering Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

literature review on Methyl 4-(2-nitrophenyl)-3-oxobutanoate

An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Characterization, and Application as a Heterocyclic Precursor

Abstract

This compound is a highly functionalized γ-aryl-β-ketoester. Its strategic placement of a nitro group ortho to the side chain and the presence of a versatile β-keto ester moiety make it a valuable, albeit specialized, intermediate in synthetic organic chemistry. This guide elucidates a robust synthetic pathway to this compound, details its expected spectroscopic characteristics, and provides a comprehensive overview of its primary application as a precursor to medicinally significant 1,4-benzodiazepine scaffolds. The narrative emphasizes the chemical logic behind the synthetic and applicative steps, providing a framework for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Properties

This compound is characterized by a C11H11NO5 molecular formula. While a dedicated CAS number may not be assigned due to its nature as a synthetic intermediate, its properties can be reliably predicted. The molecule's structure, featuring a methyl ester, a ketone, and an aromatic nitro group, dictates its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₅ | (Calculated) |

| Molecular Weight | 237.21 g/mol | (Calculated) |

| Appearance | Expected to be a pale yellow solid or oil | (Inference) |

| Key Functional Groups | Methyl Ester, Ketone, Aromatic Nitro Group | (Structural Analysis) |

| Class | γ-Aryl-β-ketoester | (Structural Analysis) |

Proposed Synthesis via Crossed Claisen Condensation

The most logical and efficient route to construct the γ-aryl-β-ketoester framework of the title compound is through a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable or different ester partner.[1][2] In this case, the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl of a suitable precursor, methyl 2-(2-nitrophenyl)acetate.

The causality for this specific reagent choice is twofold:

-

Methyl 2-(2-nitrophenyl)acetate[3] : This commercially available or readily synthesized precursor provides the core 2-nitrophenylacetyl unit.

-

Methyl Acetate : This simple ester serves as the source for the acetyl group that becomes the C2-C3 keto-methyl fragment of the final product.

The reaction requires a strong base, such as sodium methoxide (NaOMe), to generate the nucleophilic enolate from methyl acetate. The alkoxide base must match the alcohol portion of the ester to prevent transesterification.[4] The driving force of the reaction is the formation of a highly stabilized β-keto ester enolate anion after the condensation, which is then protonated during acidic workup.[5]

Synthetic Workflow Diagram

Caption: Proposed synthesis of the title compound via Claisen condensation.

Detailed Experimental Protocol (General Procedure)

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry solvent (e.g., toluene or THF).

-

Base Addition : Add sodium methoxide (1.1 equivalents) to the solvent.

-

Ester Addition : A mixture of methyl 2-(2-nitrophenyl)acetate (1.0 equivalent)[3] and an excess of methyl acetate (3.0 equivalents) is added dropwise to the stirred base suspension at room temperature.

-

Reaction : The reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenylacetate. The causality for using excess methyl acetate is to favor the desired crossed condensation and minimize the self-condensation of the more valuable precursor.

-

Quenching & Workup : After cooling to room temperature, the reaction is carefully quenched by pouring it into a mixture of ice and dilute hydrochloric acid. This step protonates the resulting β-keto ester enolate.

-

Extraction & Purification : The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Spectroscopic Characterization

Confirming the structure of this compound relies on a combination of spectroscopic methods. The expected data, based on the known chemical shifts and fragmentation patterns of its constituent functional groups, are summarized below.[6]

| Method | Expected Data | Rationale |

| ¹H NMR | δ ~7.4-8.1 ppm (m, 4H, Ar-H), δ ~3.9-4.1 ppm (s, 2H, Ar-CH₂-CO), δ ~3.7 ppm (s, 3H, O-CH₃), δ ~3.5 ppm (s, 2H, CO-CH₂-CO), δ ~2.2 ppm (s, 3H, CO-CH₃) | The aromatic protons are deshielded by the nitro group. The two distinct methylene groups are singlets due to the lack of adjacent protons. The ester and ketone methyl groups appear as sharp singlets in their expected regions. Note: Keto-enol tautomerism may lead to additional, smaller signals. |

| ¹³C NMR | δ ~195-205 ppm (C=O, ketone), δ ~165-175 ppm (C=O, ester), δ ~120-150 ppm (Ar-C), δ ~50-55 ppm (O-CH₃), δ ~45-55 ppm (CH₂ carbons), δ ~25-30 ppm (CO-CH₃) | Distinct signals for the two carbonyl carbons are expected. Aromatic carbons will appear in their typical region, with the nitro-substituted carbon being highly deshielded. |

| IR (cm⁻¹) | ~3100 (Ar C-H), ~1745 (C=O, ester), ~1720 (C=O, ketone), ~1520 & ~1350 (N-O, nitro stretch) | Strong, distinct carbonyl absorptions for the ester and ketone are key identifiers. The two strong peaks for the asymmetric and symmetric stretching of the nitro group are also characteristic. |

| Mass Spec (EI) | M⁺ at m/z 237. Key fragments: m/z 206 ([M-OCH₃]⁺), m/z 194 ([M-CH₃CO]⁺), m/z 120 ([C₇H₄NO₂]⁺, nitrophenyl fragment) | Molecular ion peak should be visible. Common fragmentation includes loss of the methoxy group from the ester, loss of the acetyl group, and cleavage of the side chain to yield fragments related to the nitrophenyl moiety. |

Chemical Reactivity and Synthetic Applications

Core Application: Synthesis of 1,4-Benzodiazepine Derivatives

The primary synthetic utility of this compound is as a precursor for 1,4-benzodiazepines, a class of compounds with profound importance in medicine, known for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis is a powerful two-step sequence involving reduction followed by intramolecular cyclization.

Step 1: Reduction of the Nitro Group

The ortho-nitro group is selectively reduced to an amine (aniline) functionality. Catalytic hydrogenation is the most common and efficient method for this transformation.[9] A variety of catalysts, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, can be employed under a hydrogen atmosphere.[10][11] This reaction is typically high-yielding and clean, proceeding under mild conditions without affecting the keto-ester functionality.[12][13]

Step 2: Intramolecular Cyclization

The product of the reduction, Methyl 4-(2-aminophenyl)-3-oxobutanoate, contains both an amine and a ketone in a sterically favorable position for cyclization. Upon gentle heating, often with a catalytic amount of acid, the aniline nitrogen performs a nucleophilic attack on the C3-ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the stable seven-membered diazepine ring, yielding a 1,5-dihydro-2H-1,4-benzodiazepin-2-one derivative.

Reaction Pathway Diagram

Sources

- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mt.com [mt.com]

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a β-ketoester system and an ortho-substituted nitrophenyl ring. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and established characterization techniques. We will delve into the mechanistic principles behind its synthesis, offering field-proven insights for researchers. Furthermore, this document will explore the potential applications of this molecule, particularly as a scaffold in the synthesis of diverse heterocyclic compounds with potential pharmacological activity.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₁NO₅. Its structure features a methyl ester, a ketone at the beta position relative to the ester, and a benzene ring substituted with a nitro group at the ortho position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₁NO₅ | PubChem |

| Molecular Weight | 237.21 g/mol | PubChem |

| Canonical SMILES | COC(=O)CC(=O)Cc1ccccc1[O-] | PubChem |

| InChIKey | MOOOUTARLRWKAA-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 1.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |

| Predicted Rotatable Bond Count | 5 | PubChem |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and logical synthetic strategies are presented below, drawing upon fundamental principles of carbon-carbon bond formation.

Strategy 1: Alkylation of Methyl Acetoacetate

A primary and straightforward approach involves the alkylation of the enolate of methyl acetoacetate with a suitable 2-nitrobenzyl halide. This method leverages the enhanced acidity of the α-proton in β-ketoesters, allowing for facile deprotonation and subsequent nucleophilic attack.

Diagram 1: Synthesis via Alkylation of Methyl Acetoacetate

Caption: Alkylation of methyl acetoacetate with a 2-nitrobenzyl halide.

Experimental Protocol: Alkylation of Methyl Acetoacetate

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: Cool the solution to 0 °C in an ice bath. Add methyl acetoacetate (1.0 eq) dropwise to the cooled solution with vigorous stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Dissolve 2-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF). Add the 2-nitrobenzyl bromide solution dropwise to the enolate solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Expertise & Experience: The choice of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can also be effective and may minimize side reactions such as transesterification. The reaction is typically performed under anhydrous conditions to prevent quenching of the enolate. The ortho-nitro group on the benzyl halide can influence the reactivity, and in some cases, slightly more forcing conditions (e.g., elevated temperature) may be required compared to the corresponding unsubstituted benzyl halide.

Strategy 2: Japp-Klingemann Reaction

An alternative, though more complex, route could be envisioned through a modification of the Japp-Klingemann reaction. This would involve the synthesis of a diazonium salt from 2-nitroaniline, followed by its reaction with a suitable β-ketoester derivative. This method is particularly useful for introducing an aryl group at the α-position of a ketoester, leading to a hydrazone intermediate that can be further transformed. While not a direct route to the target molecule, it highlights a powerful method for creating related structures that could be precursors.

Diagram 2: Conceptual Japp-Klingemann Approach

Methodological & Application

Application Notes and Protocols: Methyl 4-(2-nitrophenyl)-3-oxobutanoate as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of Ortho-Nitroaryl β-Ketoesters

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Among the myriad of synthetic precursors, those featuring multiple, strategically placed functional groups offer unparalleled advantages in the construction of complex molecular architectures. Methyl 4-(2-nitrophenyl)-3-oxobutanoate is one such exemplary building block. Its structure, incorporating a β-ketoester moiety and an ortho-positioned nitro group on an aromatic ring, provides a powerful platform for a variety of cyclization strategies, most notably through reductive cyclization.[3] The nitro group, a versatile functional handle, can be readily reduced to an amino group, which can then participate in intramolecular condensation with the proximate carbonyl groups of the β-ketoester chain. This orchestrated sequence of reactions opens facile and efficient pathways to important heterocyclic systems, including quinolines and benzodiazepines. These core structures are found in numerous biologically active compounds, making this compound a molecule of significant interest to researchers in drug discovery.[4][5]

This application note provides a detailed guide to the practical use of this compound in the synthesis of quinoline and 1,4-benzodiazepine derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of these reactions.

I. Synthesis of Quinolines via Reductive Cyclization: A Modified Friedländer Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs ranging from the antimalarial quinine to modern anticancer agents.[6] The intramolecular cyclization of ortho-substituted anilines is a classic and powerful method for quinoline synthesis. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline chemistry.[6][7] By employing this compound, we can achieve a domino nitro reduction-Friedländer-type heterocyclization, providing a direct route to highly functionalized quinolines.

Mechanistic Rationale

The transformation proceeds through a two-stage sequence within a single pot. The first stage is the reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid being common and effective choices.[1][7] The choice of reducing agent can be critical; for instance, SnCl₂ is known to mediate reductive cyclizations of nitroarenyl ketones effectively.[1]

Once the ortho-amino group is formed in situ, the second stage, an intramolecular cyclization, is initiated. The newly formed nucleophilic amino group attacks the C3 ketone of the butanoate chain. This is followed by dehydration to form an enamine intermediate, which then undergoes tautomerization and a final cyclization with the loss of water to yield the aromatic quinoline ring. The overall process is a highly efficient method for constructing the bicyclic quinoline system.

Reaction Mechanism: Quinolone Synthesis

Caption: Proposed mechanism for the reductive cyclization of this compound to a quinoline derivative.

Experimental Protocol: Synthesis of Methyl 2-methyl-4-hydroxyquinoline-3-carboxylate

This protocol details the reductive cyclization of this compound to yield a substituted quinoline.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 eq).

-

Add ethanol (100 mL) to dissolve the starting material.

-

In a separate beaker, dissolve stannous chloride dihydrate (40 mmol, 4.0 eq) in concentrated hydrochloric acid (20 mL). Caution: This should be done in a fume hood as the reaction is exothermic and produces fumes.

-

Slowly add the acidic SnCl₂ solution to the stirred solution of the starting material at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Workflow: Quinolone Synthesis

Caption: Step-by-step workflow for the synthesis of a quinoline derivative.

| Parameter | Condition 1 | Condition 2 | Expected Outcome |

| Reducing Agent | SnCl₂·2H₂O / HCl | Fe powder / Acetic Acid | Both are effective. SnCl₂ is often faster but may require more careful workup. Fe/AcOH is cheaper and environmentally benign. |

| Solvent | Ethanol | Acetic Acid | Ethanol is a good solvent for the starting material and the reaction. Acetic acid can serve as both solvent and acid catalyst with Fe. |

| Temperature | Reflux | 80-100 °C | Elevated temperatures are necessary to drive the cyclization and dehydration steps to completion. |

| Reaction Time | 3-4 hours | 4-6 hours | Reaction time should be optimized by TLC monitoring to ensure complete consumption of the starting material. |

II. Synthesis of 1,4-Benzodiazepines: A Seven-Membered Ring Formation

The 1,4-benzodiazepine core is a prominent feature in a wide range of therapeutic agents, particularly those acting on the central nervous system, such as anxiolytics and anticonvulsants.[2][4] The synthesis of this seven-membered heterocyclic system can also be approached from this compound.

Mechanistic Rationale

Similar to the quinoline synthesis, the initial step is the reduction of the nitro group to an amine. Following the formation of the o-aminoaryl ketoester, the reaction pathway diverges. For the formation of the 1,4-benzodiazepine ring, the intramolecular cyclization occurs between the amino group and the ester carbonyl, often facilitated by a base or thermal conditions. This leads to the formation of a seven-membered lactam ring. The pendant acetyl group can then be further manipulated or may participate in subsequent reactions depending on the desired final product.

Reaction Mechanism: 1,4-Benzodiazepine Synthesis

Caption: Proposed mechanism for the reductive cyclization of this compound to a 1,4-benzodiazepine derivative.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

This protocol outlines a two-step, one-pot procedure for the synthesis of a 1,4-benzodiazepine scaffold.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or Parr hydrogenator)

-

Methanol

-

Sodium methoxide (NaOMe)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (10 mmol, 1.0 eq) in methanol (100 mL).

-

Carefully add 10% Pd/C (10 mol %) to the solution.

-

Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

To the filtrate, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

-

Heat the mixture to reflux for 2-4 hours to induce cyclization. Monitor the formation of the benzodiazepine product by TLC.

-

After cooling to room temperature, neutralize the reaction with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the desired 1,4-benzodiazepine derivative.

Experimental Workflow: 1,4-Benzodiazepine Synthesis

Caption: Step-by-step workflow for the synthesis of a 1,4-benzodiazepine derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of the nitro group and the β-ketoester functionality allows for efficient, often one-pot, syntheses of quinoline and 1,4-benzodiazepine scaffolds through reductive cyclization pathways. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and scientists in drug discovery and development, enabling the exploration of novel chemical space and the generation of diverse compound libraries based on these important heterocyclic cores. Careful optimization of reaction conditions, particularly the choice of reducing agent and cyclization promoters, will be key to achieving high yields and purity of the desired products.

References

-

Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Molecules. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

-

Journal of Organic Chemistry. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]

-

PubMed. Synthesis of chiral cyclic nitrones by asymmetric addition of β-ketosulfones to nitroalkenes followed by reductive cyclization. [Link]

-

SciELO. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. [Link]

-

ResearchGate. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

-

Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

-

Assiut University. Synthesis and Reactions of Quinoxaline Derivatives. [Link]

-

ResearchGate. Studies towards the Synthesis of Alkyl N-(4-Nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

ResearchGate. 16.15.5 Quinoxalines (Update 2012). [Link]

-

PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

Semantic Scholar. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

-

Figshare. Alkoxylation of Methyl-Substituted Quinoxalino[2,3-c]cinnolines to Acetals and Orthoesters. [Link]

-

Benthan Science. Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). [Link]

-

ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

-

Beilstein Journals. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. [Link]

Sources

- 1. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of Quinolines from 2-Amino-5-chlorobenzophenone

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of functionalized quinolines utilizing 2-amino-5-chlorobenzophenone as a key starting material. The primary focus is on the Friedländer annulation, a robust and versatile method for constructing the quinoline scaffold from this specific precursor. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, discuss critical process parameters, and offer troubleshooting advice. The guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.

Strategic Overview: Why the Friedländer Annulation?

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The starting material, 2-amino-5-chlorobenzophenone, is an ideal precursor for quinoline synthesis as it already contains a pre-functionalized aniline ring with an ortho-carbonyl group. While several named reactions exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Combes), the Friedländer annulation is the most direct and efficient method for this specific substrate.[1][2]

Unlike the Combes or Doebner-von Miller syntheses, which typically start with anilines that lack the ortho-carbonyl moiety and require harsher conditions for cyclization[3][4], the Friedländer reaction leverages the existing ketone functionality for a direct, often high-yielding, cyclocondensation. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5]

Reaction Mechanism: The Core Condensation

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the catalyst (acid or base) and the specific reactants.[6] The critical transformation is an intramolecular condensation following an initial intermolecular reaction.

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable methylene compound and the carbonyl group of 2-amino-5-chlorobenzophenone. The resulting aldol adduct then undergoes cyclization via attack of the amino group onto the newly introduced carbonyl, followed by dehydration to yield the aromatic quinoline ring.[7]

-

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the benzophenone and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final product.[2][6]

Both pathways converge on a common dihydroquinoline intermediate which rapidly aromatizes. The choice of catalyst often dictates the predominant pathway and can be crucial for optimizing yield and minimizing side products.

Caption: The two primary mechanistic pathways of the Friedländer annulation.

Experimental Guide and Protocols

This section provides detailed, step-by-step protocols for the synthesis of quinolines from 2-amino-5-chlorobenzophenone.

Mandatory Safety Precautions

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is essential.

-

2-Amino-5-chlorobenzophenone: This compound is classified as a skin, eye, and respiratory irritant.[8][9][10]

-

Handling: Always handle in a well-ventilated fume hood. Avoid breathing dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8]

-

-

Catalysts: Acid and base catalysts (e.g., p-TsOH, KOH) are corrosive and must be handled with extreme care.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

General Experimental Workflow

The synthesis follows a logical sequence of steps from reaction setup to product isolation and purification.

Caption: General experimental workflow for quinoline synthesis.

Protocol 1: Acid-Catalyzed Synthesis using a β-Diketone

This protocol describes the synthesis of 7-chloro-2-methyl-4-phenylquinoline-3-carbonyl derivative using acetylacetone as the methylene component, catalyzed by p-toluenesulfonic acid (p-TsOH).[12]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Amino-5-chlorobenzophenone | 231.68 | 5.0 | 1.16 g |

| Acetylacetone (2,4-pentanedione) | 100.12 | 6.0 | 0.60 g (0.61 mL) |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |

| Toluene | - | - | 25 mL |

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reactants: To the flask, add 2-amino-5-chlorobenzophenone (1.16 g, 5.0 mmol), toluene (25 mL), and acetylacetone (0.61 mL, 6.0 mmol).

-

Catalyst Addition: Add p-toluenesulfonic acid (86 mg, 0.5 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure quinoline product.

Protocol 2: Base-Catalyzed Synthesis using a Ketone

This protocol outlines the synthesis of 7-chloro-2,4-diphenylquinoline using acetophenone, catalyzed by potassium hydroxide (KOH).[13]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Amino-5-chlorobenzophenone | 231.68 | 5.0 | 1.16 g |

| Acetophenone | 120.15 | 6.0 | 0.72 g (0.70 mL) |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 0.56 g |

| Ethanol | - | - | 30 mL |

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reactants: To the flask, add 2-amino-5-chlorobenzophenone (1.16 g, 5.0 mmol), acetophenone (0.70 mL, 6.0 mmol), and ethanol (30 mL).

-

Catalyst Addition: Carefully add powdered potassium hydroxide (0.56 g, 10.0 mmol) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction often proceeds rapidly and can be monitored by TLC. It is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual base.

-

Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 7-chloro-2,4-diphenylquinoline.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst; insufficient temperature; steric hindrance from bulky substrates. | Ensure the catalyst is fresh and anhydrous. Increase reaction temperature or switch to a higher-boiling solvent. Consider using a stronger acid/base catalyst or a Lewis acid (e.g., ZnCl₂).[13] |

| Formation of Tar/Side Products | Self-condensation of the methylene compound; reaction temperature too high. | Add the methylene compound slowly to the reaction mixture. Lower the reaction temperature and extend the reaction time. Use a milder catalyst.[14] |

| Difficult Purification | Close polarity of product and unreacted starting material or side products. | Optimize the mobile phase for column chromatography by testing various solvent ratios. If the product is a solid, attempt recrystallization with different solvents. |

Conclusion

The Friedländer annulation stands as a premier method for the synthesis of substituted quinolines from 2-amino-5-chlorobenzophenone. Its operational simplicity, tolerance for various functional groups on the methylene partner, and the ability to be catalyzed by both acids and bases make it a highly valuable tool for medicinal and materials chemists. By understanding the underlying mechanism and carefully controlling reaction parameters as outlined in this guide, researchers can reliably access a diverse library of quinoline derivatives for further investigation and application.

References

-

Friedländer synthesis - Wikipedia. Wikipedia.

-

2-Amino-5-chlorobenzophenone - SAFETY DATA SHEET. Fisher Scientific.

-

Safety Data Sheet - 2-Amino-5-chlorobenzophenone. Cayman Chemical.

-

2-Amino-5-chlorobenzophenone - Safety Data Sheet. ChemicalBook.

-

Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Ingenta Connect.

-

2-Amino-5-Chloro Benzophenone MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.

-

Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. Benchchem.

-

Friedlaender Synthesis. Organic Chemistry Portal.

-

Different catalytic approaches of Friedländer synthesis of quinolines. National Center for Biotechnology Information (NCBI).

-

2-Amino-5-chlorobenzophenone | C13H10ClNO. PubChem.

-

Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society.

-

Doebner–Miller reaction - Wikipedia. Wikipedia.

-

Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Combes quinoline synthesis - Wikipedia. Wikipedia.

-

Friedländer Quinoline Synthesis. Alfa Chemistry.

-

The Friedländer Synthesis of Quinolines. Organic Reactions.

-

2-Amino-5-chlorobenzophenone - Wikipedia. Wikipedia.

-

Preparation method of 2-amino-5- chlorobenzophenone. Patsnap.

-

Doebner-Miller reaction and applications. Slideshare.

-

Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

Sources

- 1. Efficient Friedlander Synthesis of Quinolines in the Presence of ...: Ingenta Connect [ingentaconnect.com]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Modern Medicinal Chemistry and Drug Discovery

Introduction: The journey from a biological hypothesis to a marketable therapeutic is a multi-year, billion-dollar endeavor fraught with complexity and high attrition rates. Modern medicinal chemistry has evolved from a serendipitous art to a data-driven, multidisciplinary science. The contemporary drug hunter's toolkit integrates automation, biophysics, structural biology, and computational sciences to prosecute therapeutic targets with greater speed and precision. This guide provides an in-depth overview of cornerstone techniques that form the backbone of today's discovery campaigns. It is designed for researchers at the bench, offering not just step-by-step protocols but also the critical scientific reasoning that underpins these powerful methodologies.

Section 1: High-Throughput Screening (HTS) for Hit Identification

Application Note 1.1: Primary Hit Identification for Protein Kinase Targets

Protein kinases are a crucial class of enzymes and a major focus for drug discovery, particularly in oncology.[1][2] Identifying a starting point for a kinase inhibitor program often begins with High-Throughput Screening (HTS), a process that involves the automated testing of hundreds of thousands to millions of compounds to find "hits"—molecules that modulate the target's activity.[3]

The core principle of a kinase HTS assay is to measure the consumption of ATP, the universal phosphodonor substrate for all kinases.[1] A successful inhibitor will block the kinase from using ATP, leaving a higher concentration of ATP in the well compared to uninhibited controls. Luminescent assays, such as Promega's Kinase-Glo®, leverage this principle by using a luciferase enzyme that produces light in an ATP-dependent manner. High luminescence correlates with high ATP levels, indicating potent kinase inhibition.

A critical aspect of HTS is ensuring data quality. The Z-factor (or more commonly, the Z'-factor for assay validation) is a statistical parameter used to quantify the robustness of an assay.[4][5] It measures the separation between the distributions of the positive and negative controls, providing confidence that the hits identified are not random artifacts.[6] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for a full-scale screening campaign.[7]

Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.

This protocol is a generalized procedure for screening small molecule inhibitors against a protein kinase using an ATP-depletion monitoring system.

1. Materials:

-

Purified protein kinase of interest

-

Kinase-specific peptide or protein substrate

-

Adenosine 5'-triphosphate (ATP), high purity

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

Compound library plated in 384-well format (e.g., in DMSO)

-

White, solid-bottom 384-well assay plates

-

Automated liquid handling system and a plate reader capable of measuring luminescence

2. Assay Validation (Z'-Factor Determination):

-

Causality: Before screening a large library, you must validate that the assay window between your minimum and maximum signals is large and consistent enough to reliably identify hits.

-

Prepare control wells on a 384-well plate:

-

Negative Control (0% Inhibition): 16 wells containing kinase, substrate, ATP, and vehicle (DMSO). This represents the uninhibited enzyme reaction.

-

Positive Control (100% Inhibition): 16 wells containing substrate, ATP, vehicle, but NO kinase (or a potent, known inhibitor). This represents the baseline ATP level with no consumption.

-

-

Run the assay protocol as described below (Steps 3-5).

-

Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|[5]

-

Proceed only if Z' ≥ 0.5.

3. Screening Protocol:

-

Using a liquid handler, transfer ~50 nL of compound solution from the library plates to the assay plates, for a final concentration of 10 µM. Also, dispense vehicle (DMSO) into control wells.

-

Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. Dispense 5 µL of this mixture into each well.

-

Prepare a 2X ATP solution in kinase assay buffer. To initiate the reaction, dispense 5 µL into each well. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

-

Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the plate on a luminometer.

4. Data Analysis:

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_cpd - μ_neg) / (μ_pos - μ_neg)

-

Set a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the sample field.

| Compound ID | Raw Luminescence | % Inhibition | Hit? (>50%) | Plate Z'-Factor |

| Cmpd-001 | 85,432 | 8.5% | No | |

| Cmpd-002 | 652,112 | 78.9% | Yes | |

| Cmpd-003 | 498,750 | 59.1% | Yes | |

| ... | ... | ... | ... | |

| Neg Ctrl (μ) | 75,100 | 0% | N/A | 0.78 |

| Pos Ctrl (μ) | 812,500 | 100% | N/A |

Section 2: Fragment-Based Drug Discovery (FBDD)

Application Note 2.1: Identifying High-Quality Starting Points with FBDD

Fragment-Based Drug Discovery (FBDD) is an alternative to HTS for identifying chemical starting points.[8][9] Instead of screening large, drug-like molecules, FBDD screens libraries of very small compounds ("fragments," typically with a molecular weight < 300 Da).[10] The underlying principle is that smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target, albeit with very low affinity (micromolar to millimolar range).

Because the binding is weak, highly sensitive biophysical techniques are required for detection, such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR).[11] SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time. A target protein is immobilized on the sensor chip, and solutions of fragments are flowed over it. A binding event is detected as an increase in the response signal.

A key advantage of FBDD is that it explores chemical space more efficiently.[12] The hits, while weak, are often highly "ligand efficient." Ligand Efficiency (LE) is a critical metric that normalizes binding affinity for the size of the molecule (e.g., by its heavy atom count).[13][14] It helps prioritize fragments that make high-quality interactions with the target, providing a more promising vector for chemical optimization into a potent lead compound.[9][15]

Caption: Fragment-Based Drug Discovery (FBDD) Workflow using SPR.

This protocol outlines the general steps for screening a fragment library against an immobilized protein target.

1. Materials:

-

SPR instrument (e.g., Biacore, Carterra)

-

Sensor chip (e.g., CM5 for amine coupling)

-

Protein target (>95% purity), 20-50 µg/mL in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Fragment library, solubilized in 100% DMSO.

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO)

2. Protein Immobilization:

-

Causality: The protein must be stably attached to the sensor surface to generate reliable binding data. Amine coupling is a common, robust method that creates covalent bonds between lysine residues on the protein and the chip surface.

-

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the protein solution over the activated surface. The amount immobilized will depend on the protein's size and desired signal; aim for a response of ~10,000 Response Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell should be prepared in parallel (activated and deactivated with no protein) to allow for subtraction of bulk refractive index changes.

3. Primary Screen:

-

Causality: DMSO concentration must be precisely matched between the running buffer and fragment samples to avoid false signals from solvent mismatch.

-

Prepare fragment screening plates by diluting fragment stocks from DMSO into running buffer to a final concentration of 200 µM.

-

Flow each fragment solution over the protein and reference flow cells for a defined time (e.g., 60 seconds association), followed by a dissociation phase with running buffer.

-

A binding event is recorded as the difference in signal (RU) between the protein and reference flow cells at the end of the injection.

-

Hits are identified as fragments giving a response significantly above the baseline noise.

4. Hit Validation:

-

Re-test all primary hits.

-

For confirmed hits, perform a dose-response experiment by injecting the fragment at multiple concentrations (e.g., a 5-point, 3-fold dilution series starting at 500 µM).

-

Fit the resulting binding data to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ).

5. Data Analysis:

-

Calculate Ligand Efficiency (LE) for each validated hit: LE = (-ΔG) / N where ΔG = RT * ln(Kᴅ) and N is the number of non-hydrogen atoms.[15] A simplified, practical formula is: LE (kcal/mol per heavy atom) ≈ 1.4 * pKᴅ / N

-

Prioritize hits with high LE (typically ≥ 0.3) for further optimization.[14]

| Fragment ID | MW (Da) | Heavy Atoms (N) | Affinity Kᴅ (µM) | Ligand Efficiency (LE) | Hit Priority |

| Frag-A | 145.2 | 11 | 150 | 0.34 | High |

| Frag-B | 210.3 | 15 | 80 | 0.29 | Medium |

| Frag-C | 188.2 | 14 | 550 | 0.22 | Low |

| Frag-D | 121.1 | 9 | 800 | 0.24 | Low |

Section 3: Structure-Based Drug Design (SBDD)

Application Note 3.1: Virtual Screening and Lead Optimization using SBDD

Once hits are identified from HTS or FBDD, Structure-Based Drug Design (SBDD) becomes a central strategy for optimizing them into potent and selective lead compounds.[16][17] SBDD relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.[18] This structural information provides a detailed map of the binding site, enabling the rational design of molecules with improved interactions.[19]

A key SBDD technique is molecular docking , a computational method that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[18][20] Docking algorithms sample numerous possible poses of the ligand and use a scoring function to rank them, providing an estimate of binding strength (e.g., in kcal/mol).[21] This allows for the in silico screening of virtual compound libraries to prioritize molecules for synthesis and testing, dramatically accelerating the design-make-test-analyze cycle.[20][21] AutoDock Vina is a widely used, open-source software for molecular docking.[17][22]

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

This protocol provides a conceptual workflow for docking a single ligand into a rigid protein receptor.

1. Software Requirements:

-

UCSF Chimera or PyMOL (for visualization and file preparation)

-

AutoDock Tools (MGLTools) (for preparing PDBQT files)[17]

-

AutoDock Vina (for performing the docking calculation)[17][22]

2. Receptor Preparation:

-

Causality: Raw PDB files contain water molecules, co-factors, and other elements that must be removed. The protein structure needs to be prepared by adding hydrogen atoms and assigning partial charges, which are essential for the docking algorithm's force field calculations.

-

Download the protein structure of interest from the Protein Data Bank (PDB).

-

Open the PDB file in a molecular viewer. Remove water molecules, ions, and any co-crystallized ligands.

-

Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor structure as a .pdbqt file. This format includes atomic charge and atom type information required by Vina.

3. Ligand Preparation:

-

Obtain the 2D or 3D structure of your ligand (e.g., from a database like PubChem or drawn in a chemical editor).

-

Using AutoDock Tools, generate a 3D conformation, assign rotatable bonds, and merge non-polar hydrogens.

-

Save the prepared ligand as a .pdbqt file.

4. Defining the Search Space (Grid Box):

-

Causality: Docking is computationally intensive. To make the calculation feasible, you must define a three-dimensional "search space" or "grid box" that encompasses the binding site of interest. Vina will only search for binding poses within this box.

-

In your molecular viewer, identify the binding pocket (often where the original ligand was bound).

-

Define the center and dimensions (X, Y, Z in Ångströms) of a box that is large enough to cover the entire binding site and allow the ligand to rotate freely.

5. Running the Docking Calculation:

-

Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the center and size of the search space.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

-

Vina will perform the docking simulation and generate an output .pdbqt file containing the predicted binding poses (typically up to 9) and their corresponding affinity scores.

6. Analysis:

-

The primary output is the binding affinity , an estimated free energy of binding in kcal/mol. More negative values indicate stronger predicted binding.

-

Load the receptor and the output.pdbqt file into a molecular viewer to visualize the predicted binding poses.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose and the protein to understand the structural basis for binding and guide the next design iteration.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Decision |

| Hit-01 | -7.5 | H-bond to Asp181; Pi-stacking with Phe120 | Synthesize |

| VS-054 | -9.2 | H-bond to Asp181 & Ser185; Hydrophobic contact with Leu88 | Synthesize |

| VS-055 | -6.8 | Poor fit, steric clash with Met95 | Do Not Make |

| VS-056 | -8.5 | H-bond to Asp181; Pi-stacking with Phe120; Salt bridge to Lys45 | Synthesize |

Section 4: The Role of AI and In Silico ADMET Prediction

Application Note 4.1: Accelerating Design and Mitigating Risk with AI

Parallel to designing for potency, it is critical to assess a compound's potential for success in a biological system. Many promising compounds fail in later stages due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen Toxicity (ADMET).[19] Computational models trained on large experimental datasets can now predict these properties with reasonable accuracy.[18] Numerous web-based tools, such as vNN ADMET and admetSAR, provide free access to these predictive models, allowing chemists to "virtually" assess a molecule's ADMET profile before committing to synthesis.[19][27][28] This allows for early-stage identification and mitigation of liabilities like mutagenicity, cardiotoxicity, or poor metabolic stability.

Sources

- 1. promega.co.uk [promega.co.uk]

- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. Z-factor - Wikipedia [en.wikipedia.org]

- 6. assay.dev [assay.dev]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. real.mtak.hu [real.mtak.hu]

- 14. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand efficiency - Wikipedia [en.wikipedia.org]

- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]

- 19. vNN Web Server for ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]